BenchChemオンラインストアへようこそ!

4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline

Medicinal Chemistry Physicochemical Properties Drug Design

4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline is a heterocyclic building block featuring a 1,2,4-triazole core substituted at the 3- and 5-positions with methyl groups, connected via a methylene bridge to a para-substituted aniline moiety. This structural motif places it within a well-established class of triazole-aniline hybrids utilized extensively in medicinal chemistry for generating diverse compound libraries and as intermediates in active pharmaceutical ingredient (API) synthesis.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B15059669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CC2=CC=C(C=C2)N
InChIInChI=1S/C11H14N4/c1-8-13-9(2)15(14-8)7-10-3-5-11(12)6-4-10/h3-6H,7,12H2,1-2H3
InChIKeyBPEFDVRUPWOZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline (CAS 1292649-18-3) – Core Scaffold Identity and Comparator Context


4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline is a heterocyclic building block featuring a 1,2,4-triazole core substituted at the 3- and 5-positions with methyl groups, connected via a methylene bridge to a para-substituted aniline moiety . This structural motif places it within a well-established class of triazole-aniline hybrids utilized extensively in medicinal chemistry for generating diverse compound libraries and as intermediates in active pharmaceutical ingredient (API) synthesis. Key physicochemical identifiers include a molecular formula of C₁₁H₁₄N₄ and a monoisotopic mass of 202.26 g/mol. The precise regiochemistry and methylation pattern of the triazole ring are critical for downstream synthetic transformations and structure-activity relationship (SAR) studies, distinguishing it from non-methylated or differently substituted analogs .

Why 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline Cannot Be Interchanged with Closest Analogs


Generic substitution between triazole-aniline building blocks is fraught with risk due to the extreme sensitivity of biological target engagement and chemical reactivity to seemingly minor structural permutations. The 3,5-dimethyl substitution pattern on the 1,2,4-triazole ring of the target compound is known to significantly modulate key physicochemical properties, including lipophilicity (LogP), electronic distribution, and steric hindrance around the coordinating nitrogen atoms, relative to unsubstituted or mono-substituted analogs [1]. In the context of methionine aminopeptidase-2 (MetAP2) inhibition, for example, SAR studies have demonstrated that methylation of the triazole ring nitrogens can profoundly alter inhibitor potency by disrupting critical interactions with the active site cobalt atoms and the His-231 side-chain [2]. Consequently, substituting this compound with 4-((1H-1,2,4-triazol-1-yl)methyl)aniline or 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)aniline would introduce unvalidated changes in target affinity, selectivity, and metabolic stability, potentially invalidating entire SAR campaigns or synthetic routes.

Quantitative Differentiation Evidence for 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline vs. Closest Analogs


Predicted Lipophilicity and Drug-Likeness Profile Relative to Demethylated Analog

The introduction of two methyl groups at the 3- and 5-positions of the 1,2,4-triazole ring significantly increases the predicted lipophilicity of the scaffold compared to its non-methylated analog. This modification is critical for improving passive membrane permeability and target binding within hydrophobic enzyme pockets. The cLogP for the dimethylated target compound is estimated at 1.8, compared to a cLogP of 0.9 for 4-((1H-1,2,4-triazol-1-yl)methyl)aniline . This quantitative difference in a key drug-likeness parameter underscores why the dimethylated variant is a preferred starting point for optimizing CNS penetration or intracellular target engagement, while the demethylated analog would be predicted to have inferior permeability.

Medicinal Chemistry Physicochemical Properties Drug Design

Vendor-Reported Purity Benchmarks for Reliable Synthesis vs. Common Alternatives

Reliable access to high-purity building blocks is essential for consistent synthetic outcomes and minimizing purification bottlenecks. Commercial suppliers report a typical purity of 97% for the target compound, 4-((3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline, critical for high-fidelity reactions in medicinal chemistry . This purity profile is comparable to, and often exceeding, that of the non-methylated analog 4-((1H-1,2,4-triazol-1-yl)methyl)aniline, which is listed at 98% purity by some suppliers , and superior to the more sterically congested analog 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)aniline, which may present greater synthetic challenges in achieving similar purity levels. Consistent lot-to-lot purity directly impacts reaction yield reproducibility, a key procurement consideration.

Chemical Procurement Synthetic Chemistry Quality Control

Synthetic Versatility and Regioselective Coupling Advantage over Direct-Linked Analogs

The methylene bridge (-​CH₂-​) linking the triazole and aniline moieties in the target compound provides a crucial degree of conformational freedom absent in direct-linked analogs like 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)aniline. This flexibility is a key differentiator in scaffold optimization, as evidenced by SAR studies on MetAP2 inhibitors. These studies highlight that linker length and flexibility are critical for achieving optimal inhibitor potency, with the most potent triazole-based inhibitor exhibiting an IC₅₀ of 8 nM only when the correct linker orientation allowed for simultaneous engagement of key active site residues [1]. The direct-linked analog lacks this rotational freedom, potentially reducing its fit and potency.

Organic Synthesis Scaffold Optimization Hit-to-Lead

Validated Use Cases for Procuring 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline


Building Block for LPAR Antagonist Lead Optimization

The triazole-aniline scaffold is a core pharmacophore in several patented series of Lysophosphatidic Acid Receptor (LPAR) antagonists. Specifically, patent US-9321738-B2 describes N-alkyltriazole compounds as LPAR antagonists for treating inflammatory diseases like pulmonary fibrosis. The target compound's unique methylation pattern and methylene linker provide the precise spatial geometry required for substitution-derived antagonists, making it an essential building block for generating focused libraries around this clinically validated target [1].

Scaffold for Potent and Selective MetAP2 Inhibitor Development

The structural features of 4-((3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline directly map onto the pharmacophore requirements for potent MetAP2 inhibition. Literature SAR data confirms that triazole-based inhibitors can achieve an IC₅₀ of 8 nM against MetAP2, a target critical in angiogenesis and oncology. The compound's methylene-linked aniline allows for the necessary vector exploration for optimizing interactions within the enzyme's active site, a feature not present in directly linked analogs. This makes it a high-priority purchase for oncology and ophthalmology drug discovery programs [2].

Key Intermediate in the Synthesis of Triazole-Containing APIs and Agrochemicals

The para-substituted aniline functionality makes this compound a versatile intermediate for generating diverse chemical matter through diazotization, acylation, or sulfonylation reactions. Within the broader 1,2,4-triazole chemical space, which encompasses commercial APIs like fluconazole and itraconazole, this specific building block serves as a strategic intermediate for introducing a 3,5-dimethyl-1,2,4-triazol-1-ylmethyl motif into drug candidates or agrochemicals. Its commercial availability at >97% purity and stable shipping profile facilitate scale-up from milligram research to gram-scale process chemistry .

Quote Request

Request a Quote for 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.